4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-18-3-1-15(2-4-18)17-10-20(24-12-17)21(26)25-11-14-5-7-23-19(9-14)16-6-8-27-13-16/h1-10,12-13,24H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQWVGFCVTKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrrole.
Attachment of the Thiophenyl-Pyridinyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the pyrrole derivative reacts with a thiophenyl-pyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, it can be used to study the interactions of small molecules with proteins and other biomolecules. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Target Compound
- Core : Pyrrole-2-carboxamide.
- Substituents :
- 4-(4-Fluorophenyl) on the pyrrole ring.
- Pyridin-4-ylmethyl group with a thiophen-3-yl substituent at the pyridine’s 2-position.
Comparable Compounds
4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)-1H-Pyrrole-2-Carboxamide (Compound 220)
- Core : Pyrrole-2-carboxamide.
- Substituents :
- 2,4-Dimethoxyphenyl on the pyrrole.
- Pyridin-2-yl linked to a 5-(4-fluorophenyl)-imidazole.
5-(4-Fluorophenyl)-N-(4-Hydroxyphenyl)-2-(1-Methylethyl)-1-[2-(Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran-2-yl)Ethyl]-1H-Pyrrole-3-Carboxamide
- Core : Pyrrole-3-carboxamide.
- Substituents :
- 4-Hydroxyphenylamide.
- Tetrahydro-pyran-2-yl-ethyl group.
- Key Difference : Hydroxyphenyl and cyclic ether moieties improve solubility but reduce lipophilicity compared to the target compound’s thiophene-pyridine system.
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Core : Pyrazole-3-carboxamide.
- Substituents :
- Polychlorinated phenyl groups.
- Pyridylmethyl group.
Physicochemical Properties
Notes:
- The target compound’s thiophene-pyridine system balances lipophilicity (LogP ~3.5) with moderate polarity, favoring membrane permeability.
- Compound 220’s higher LogP (~4.2) and methoxy groups may enhance CNS penetration but reduce aqueous solubility .
- The hydroxyphenyl derivative has lower LogP (~2.8), suggesting improved solubility but reduced tissue penetration.
Pharmacokinetic Considerations
- Metabolic Stability: The target compound’s thiophene ring may undergo oxidative metabolism, whereas Compound 220’s methylthio group could slow degradation . The hydroxyphenyl derivative may undergo glucuronidation due to its phenolic hydroxyl group.
- Half-Life :
- Compound 220’s higher lipophilicity may prolong half-life compared to the target compound.
- Chlorinated analogs may accumulate in lipid-rich tissues, increasing toxicity risks.
Biological Activity
The compound 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide (CAS Number: 2034477-01-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 377.4 g/mol. The structure features a pyrrole ring, a fluorophenyl group, and a thiophenyl-pyridine moiety, which may contribute to its interaction with various biological targets.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study focused on pyrrole-2-carboxamides, including derivatives similar to the target compound, demonstrated promising activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that substituents on the pyrrole ring significantly influenced antimicrobial efficacy. Notably, compounds with electron-withdrawing groups like fluorine showed enhanced anti-TB activity, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, pyrrole-based compounds have been shown to inhibit the mmpL3 gene in M. tuberculosis, which is crucial for mycolic acid biosynthesis. This inhibition disrupts bacterial cell wall integrity, leading to cell death .
Pharmacokinetics and Stability
Pharmacokinetic studies reveal that modifications to the compound's structure can enhance its metabolic stability. For example, compounds with a fluorinated phenyl group exhibited improved stability in mouse microsomal assays compared to their non-fluorinated counterparts . This stability is essential for maintaining therapeutic levels of the drug in vivo.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide?
Methodological Answer: The synthesis involves multi-step coupling reactions, including:
- Step 1: Formation of the thiophene-pyridine intermediate via Suzuki-Miyaura coupling (requires Pd catalysts and inert atmosphere) .
- Step 2: Amide bond formation between the pyrrole-2-carboxylic acid derivative and the pyridinylmethylamine intermediate. Use coupling agents like EDCI/HOBt in DMF under nitrogen .
- Critical Conditions: Temperature control (60–80°C), solvent polarity adjustments (e.g., DMF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to achieve >70% yield .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated for C₂₂H₁₇FN₃OS: 402.1084) .
- X-ray Crystallography: For absolute configuration confirmation, especially if polymorphism is suspected .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the final coupling step?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, DMF increases solubility but may promote hydrolysis; switching to THF with molecular sieves reduces side reactions .
- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track amide bond formation and adjust reagent stoichiometry dynamically .
- Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea for excess EDCI removal) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?
Methodological Answer:
- Dynamic NMR Studies: For temperature-dependent splitting, analyze conformational exchange (e.g., rotamerism in the pyrrole-carboxamide moiety) .
- Isotopic Labeling: Use ¹⁵N-labeled intermediates to distinguish overlapping signals in crowded regions (e.g., pyridine vs. pyrrole nitrogens) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .
Q. What computational strategies are effective for predicting target binding modes and SAR?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of related targets (e.g., kinase domains) to model fluorophenyl-thiophene interactions. Focus on π-π stacking and hydrogen bonding .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the carboxamide group in binding pockets .
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and electronegativity of the fluorine substituent .
Q. How to evaluate the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; common degradation pathways include hydrolysis of the amide bond .
- Lyophilization Stability: Compare crystalline vs. amorphous forms using DSC and PXRD. Crystalline forms typically show better long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
